(R)-1-(Isoquinolin-8-yl)propan-1-amine
Description
(R)-1-(Isoquinolin-8-yl)propan-1-amine is a chiral amine derivative featuring an isoquinoline moiety attached to a propylamine backbone. Its stereochemistry (R-configuration) and aromatic substitution pattern distinguish it from structurally related compounds. The isoquinoline group confers π-π stacking capabilities, while the amine functionality enables hydrogen bonding and protonation-dependent solubility.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(1R)-1-isoquinolin-8-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c1-2-12(13)10-5-3-4-9-6-7-14-8-11(9)10/h3-8,12H,2,13H2,1H3/t12-/m1/s1 |
InChI Key |
XEQQZXXGELZPFW-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC2=C1C=NC=C2)N |
Canonical SMILES |
CCC(C1=CC=CC2=C1C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinolin-8-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions often involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques to ensure the correct stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Large-Scale Synthesis: Utilizing batch reactors or continuous flow reactors.
Optimization: Reaction conditions are optimized for yield and purity, often involving high-pressure hydrogenation or enzymatic resolution.
Chemical Reactions Analysis
Types of Reactions
®-1-(Isoquinolin-8-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the isoquinoline ring.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Isoquinolin-8-yl)propan-1-amine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, compounds with isoquinoline structures are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry
In the industry, such compounds might be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.
Mechanism of Action
The mechanism of action of ®-1-(Isoquinolin-8-yl)propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between (R)-1-(Isoquinolin-8-yl)propan-1-amine and its analogs.
Table 1: Structural and Functional Comparison
Detailed Analysis
Core Aromatic System Isoquinoline vs. Quinoline/Furan/Indole: The isoquinoline moiety in the target compound provides a fused bicyclic aromatic system, enhancing rigidity and π-stacking interactions compared to monocyclic quinoline or furan derivatives.
Substituent Effects Fluorinated Chains: Fluoropentyl or fluorophenylmethyl groups (e.g., in quinolin-8-yl derivatives) introduce lipophilicity and metabolic stability, whereas the parent this compound lacks halogenation, prioritizing simpler hydrogen-bonding interactions . Chirality: The (R)-configuration in the target compound contrasts with non-chiral analogs like 1-(1H-indol-5-yl)propan-2-amine, suggesting enantioselective interactions in biological systems .
Synthetic Utility The target compound’s amine group enables coupling reactions (e.g., with Fmoc-protected amino acids) for fluorescent ligand development, as seen in . In contrast, carboxylate esters (e.g., quinolin-8-yl indole-carboxylates) may serve as prodrugs or hydrolyzable intermediates .
Fluorinated derivatives may target cannabinoid or kinase receptors due to their lipophilic side chains .
Research Findings and Limitations
- Synthetic Pathways: this compound is synthesized via deprotection and coupling steps (e.g., HCl/1,4-dioxane or TFA/CH2Cl2 for N-Boc deprotection), whereas furan-substituted analogs require squaric acid monoamide intermediates .
- Gaps in Data : Pharmacokinetic or binding affinity data for the target compound are absent in the provided evidence, necessitating further experimental validation.
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